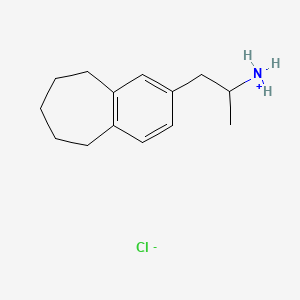![molecular formula C30H22N4 B13743101 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is a complex organic compound that features a unique structure combining anthracene and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photophysics. The presence of benzimidazole groups imparts unique electronic properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene typically involves the condensation of 9,10-dibromoanthracene with benzimidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 9,10-dibromoanthracene is reacted with benzimidazole in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives of anthracene.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is primarily related to its ability to interact with various molecular targets through its benzimidazole groups. These interactions can include:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes.
Fluorescence: The compound’s strong fluorescence allows it to be used as a probe in bioimaging applications.
Vergleich Mit ähnlichen Verbindungen
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with imidazole instead of benzimidazole groups.
1,4-Bis((1H-benzo[d]imidazol-1-yl)methyl)benzene: Similar benzimidazole groups but with a benzene core instead of anthracene.
Uniqueness: 9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and benzimidazole, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .
Eigenschaften
Molekularformel |
C30H22N4 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-[[10-(benzimidazol-1-ylmethyl)anthracen-9-yl]methyl]benzimidazole |
InChI |
InChI=1S/C30H22N4/c1-2-10-22-21(9-1)25(17-33-19-31-27-13-5-7-15-29(27)33)23-11-3-4-12-24(23)26(22)18-34-20-32-28-14-6-8-16-30(28)34/h1-16,19-20H,17-18H2 |
InChI-Schlüssel |
WNSJMNSXKORJPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


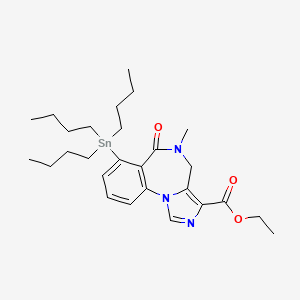
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
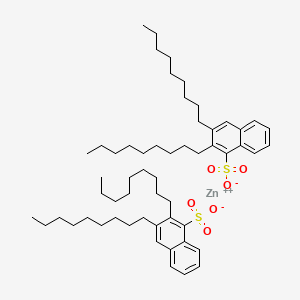
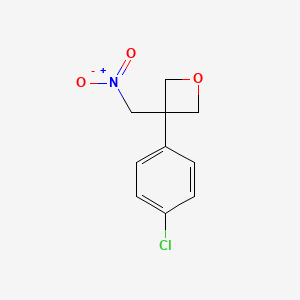
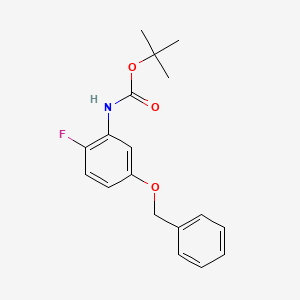
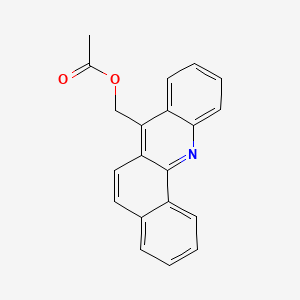
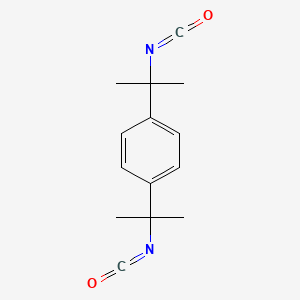
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
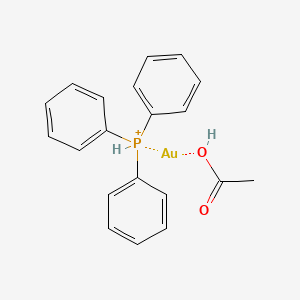
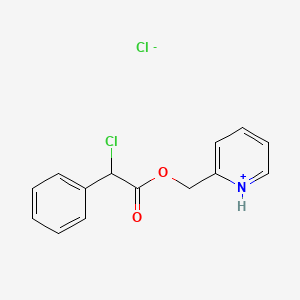
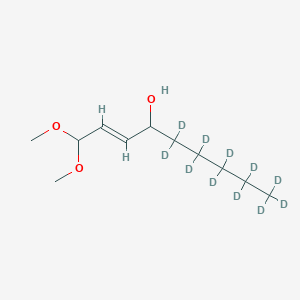

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
